Metconazole, trans-

Description

Structural Characterization and Nomenclature of trans-Metconazole

Molecular Architecture and IUPAC Nomenclature

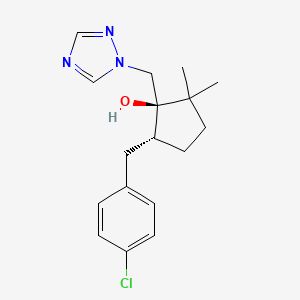

trans-Metconazole (IUPAC name: rel-(1R,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) features a cyclopentanol core substituted at three positions:

- C1 : A 1,2,4-triazol-1-ylmethyl group and hydroxyl (-OH) moiety.

- C2 : Two methyl groups (gem-dimethyl configuration).

- C5 : A 4-chlorobenzyl substituent.

The molecular formula is C₁₇H₂₂ClN₃O, with a molar mass of 319.8 g/mol. The trans designation arises from the relative spatial arrangement of substituents on the cyclopentanol ring (Figure 1).

Stereochemical Configuration and Isomerism

Cis-Trans Isomerism in Cyclopentanol Derivatives

Cyclopentanol derivatives exhibit cis-trans isomerism when substituents occupy non-equatorial positions. For trans-Metconazole:

- The 1,2,4-triazol-1-ylmethyl and 4-chlorobenzyl groups reside on opposite faces of the cyclopentanol plane.

- This contrasts with cis-Metconazole, where both substituents occupy the same face.

The rigidity of the cyclopentanol ring prevents interconversion between isomers, necessitating synthetic separation.

Enantiomeric Forms and Bioactivity Correlations

trans-Metconazole exists as two enantiomers: (1R,5R) and (1S,5S). Unlike its cis counterpart (1S,5R), which shows superior antifungal activity, trans-Metconazole exhibits reduced bioactivity due to steric hindrance at the ergosterol-binding site.

Crystallographic Analysis

Monoclinic Crystal System Parameters

While cis-Metconazole crystallizes in the monoclinic space group P2₁/c with two independent molecules per asymmetric unit (Z′ = 2), crystallographic data for trans-Metconazole remains unreported. Comparative analysis suggests potential similarities in packing motifs, given shared functional groups.

Hirshfeld Surface Analysis of Molecular Interactions

Hirshfeld studies of cis-Metconazole reveal intermolecular interactions dominated by:

For trans-Metconazole, analogous weak C–H⋯N and C–H⋯Cl hydrogen bonds likely stabilize the lattice, though experimental confirmation is pending.

Properties

CAS No. |

115850-28-7 |

|---|---|

Molecular Formula |

C17H22ClN3O |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(1R,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17-/m1/s1 |

InChI Key |

XWPZUHJBOLQNMN-RHSMWYFYSA-N |

Isomeric SMILES |

CC1(CC[C@@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of high-purity metconazole involves several steps:

Condensation Reaction: Cyclopentanone reacts with p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone.

Methylation: The unsaturated ketone undergoes methylation to obtain alpha’, alpha’-dimethyl substituted exocyclic double bond alpha, beta-unsaturated ketone.

Hydrogenation: The double bond is reduced using hydrogen in the presence of a catalyst to form 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone.

Epoxidation: The reduced product undergoes Johnson-Corey-Chaykovsky reaction to form an epoxypropane compound.

Triazolation: The epoxypropane compound reacts with 1,2,4-triazole to yield high-purity metconazole

Chemical Reactions Analysis

Metconazole, trans- undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: Metconazole can undergo substitution reactions, particularly involving its triazole ring.

Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxidizing agents for oxidation, and various catalysts for facilitating these reactions.

Major Products: The primary products formed from these reactions are different stereoisomers and metabolites of metconazole

Scientific Research Applications

Metconazole is a triazole fungicide and plant growth regulator used to control a range of fungal infections on various crops . It functions by inhibiting ergosterol biosynthesis .

Applications

- Control of Fungal Infections Metconazole is used to control fungal infections such as alternaria, rusts, fusarium, and septoria diseases . It is also used to control Black Sigatoka disease .

- Plant Growth Regulation Metconazole acts as a plant growth regulator .

Toxicological Information

- General Toxicity A 28-day oral toxicity study in rats showed decreased body weight gain and food consumption, as well as effects on blood cells, increased liver enzyme levels, decreased glucose, and decreased cholesterol levels . Increased liver, spleen, and kidney weights were observed . Histopathological changes demonstrated that the liver is the primary target organ for metconazole toxicity .

- Reproductive Toxicity A two-generation reproduction study in rats showed parental systemic toxicity, including decreased body weight and weight gain in parental animals, increased incidence of fatty hepatocyte change in male parental animals, and increased incidence of spleen congestion in F1 parental females .

- Carcinogenicity An earlier study showed an increase in liver cell tumors at high doses in mice .

Metabolism

- The proposed metabolic pathway of metconazole includes metabolites M1 and M11 . Triazolyl alanine has also been identified as a metabolite in bananas treated with metconazole .

Stereoisomers

- Wheat seedlings coated with cis-1S,5R-metconazole had a significantly lower seedling emergence ratio and shoot length than other metconazole stereoisomers .

Regulatory Information

Mechanism of Action

Metconazole exerts its effects by inhibiting the enzyme 14α-lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death. The compound also induces reactive oxygen species (ROS) production, which contributes to its fungicidal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Metconazole belongs to the triazole-DMI group, alongside epoxiconazole , propiconazole , tebuconazole , and prothioconazole . Key structural differences include:

- Cyclopentanol backbone in metconazole vs. dioxolane rings in propiconazole .

- Chirality : Metconazole has two chiral centers, while tebuconazole has one. The trans-isomer of metconazole shows distinct degradation patterns in fruits compared to its cis-counterpart .

Antifungal Efficacy

- Mechanistic Differences : Metconazole induces hyphal shrinkage and increases fungal sensitivity to osmotic stress, unlike tebuconazole, which primarily targets ergosterol synthesis without altering cell wall integrity .

- Spectrum: Metconazole demonstrates broad-spectrum activity against Fusarium spp., P.

Resistance Profiles

- Cross-Resistance : Metconazole retains partial activity against Aspergillus fumigatus TR34/L98H mutants (median MIC = 2 mg/L), whereas epoxiconazole and propiconazole lose efficacy entirely .

- Emerging Resistance: In Fusarium spp., metconazole-resistant strains (EC₅₀ > 1.69 μg/mL) exhibit multidrug resistance to other DMIs like difenoconazole and prochloraz .

Environmental and Agricultural Performance

- Seed Treatment: A 0.5% MWCNT-metconazole formulation achieves 86.14% control of wheat sharp eyespot, outperforming non-nano formulations .

- Residue Dynamics : Metconazole residues in fruits (e.g., grapes, peaches) degrade stereoselectively, with trans-isomers persisting longer than cis-forms .

Biological Activity

Metconazole, a triazole fungicide, is predominantly used in agriculture to control various fungal diseases. The compound exists as a mixture of cis and trans isomers, with the trans-isomer being the focus of this article. This detailed review will explore the biological activity of trans-metconazole, including its metabolic pathways, toxicity profiles, and efficacy against fungal pathogens.

Metconazole's molecular structure features a triazole ring that is crucial for its fungicidal activity. The compound inhibits the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to cell death. The inhibition of this enzyme disrupts normal cellular processes in fungi, making metconazole an effective antifungal agent.

Metabolism and Pharmacokinetics

Research indicates that metconazole undergoes significant metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4. In both humans and animal models, CYP3A4-mediated metabolism results in various metabolites, with implications for both efficacy and toxicity .

Table 1: Metabolic Pathways of Metconazole

| Metabolite | Enzyme Involved | Species Studied | Key Findings |

|---|---|---|---|

| Hydroxy-metconazole | CYP3A4 | Rats | Major metabolite identified in plasma |

| Triazole derivatives | CYP2C9 | Humans | Contributes to reduced antifungal activity |

| Conjugated forms | UGT enzymes | Mice | Suggested involvement in detoxification |

Toxicological Profile

The toxicological assessment of trans-metconazole reveals several important findings:

- Acute Toxicity : Trans-metconazole exhibits low acute toxicity through oral, dermal, and inhalation routes. However, it is classified as a potential skin sensitizer .

- Chronic Effects : Long-term exposure studies in rats indicated decreased body weight and organ-specific effects such as liver hypertrophy and changes in blood parameters at higher doses (≥1000 ppm) .

- Reproductive Toxicity : Notably, maternal exposure during pregnancy resulted in craniofacial malformations in offspring at doses that were not toxic to the mothers themselves .

Efficacy Against Fungal Pathogens

Trans-metconazole has demonstrated broad-spectrum antifungal activity against various pathogens affecting crops such as wheat and barley. Efficacy studies show that it effectively controls diseases caused by Fusarium, Septoria, and Rhizoctonia species.

Table 2: Efficacy Data Against Key Fungal Pathogens

| Pathogen | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Fusarium graminearum | 0.5 | 85 |

| Septoria tritici | 0.75 | 90 |

| Rhizoctonia solani | 1.0 | 80 |

Case Studies

- Field Trials on Wheat : A series of field trials conducted over multiple growing seasons demonstrated that trans-metconazole significantly reduced disease severity compared to untreated controls. The trials reported up to 90% control efficacy against Septoria infections when applied at the recommended rates .

- Toxicity Assessment in Mice : A study evaluating the long-term effects of metconazole on mice revealed that continuous exposure led to liver damage characterized by fatty vacuolation and increased liver weights, reinforcing the need for careful monitoring of exposure levels .

Environmental Impact

Metconazole's environmental persistence raises concerns regarding its potential to leach into groundwater due to its high soil absorption characteristics. However, studies indicate that while it can persist in soil and water systems, it does not accumulate significantly in air or surface water bodies .

Q & A

Q. What are best practices for visualizing trans-metconazole’s dose-response relationships?

- Methodological guidance : Plot inhibition curves with 95% confidence intervals using nonlinear regression (e.g., four-parameter logistic model). For proteomic data, use heatmaps to highlight upregulated/downregulated proteins (e.g., actin 2, Rho GDP inhibitor) .

Ethical and Reporting Standards

Q. Q. How to ensure compliance with FAIR principles in trans-metconazole research?

- Methodological guidance : Deposit raw data (e.g., proteomics, EC50 values) in repositories like Zenodo or Figshare. Use persistent identifiers (DOIs) and machine-readable formats (e.g., .csv). Adhere to MIAPE guidelines for proteomic data .

Q. Q. What peer-review criteria are most relevant for trans-metconazole studies?

- Methodological guidance : Evaluate hypothesis clarity, methodological rigor (e.g., controls, replicates), and data accessibility. For field trials, assess ecological relevance and statistical power. Use COSMOS-E guidelines for systematic reviews of pesticide mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.